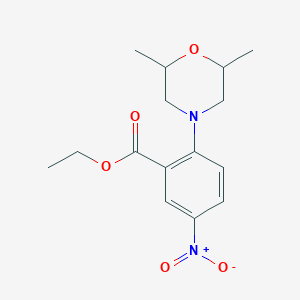

Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-4-21-15(18)13-7-12(17(19)20)5-6-14(13)16-8-10(2)22-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEYCTIXSCBCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate typically involves the esterification of 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative.

Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Reduction: 2-(2,6-dimethylmorpholin-4-yl)-5-aminobenzoic acid.

Hydrolysis: 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate exhibit significant antiviral properties. For instance, related nitro compounds have shown potent activity against Hepatitis C Virus (HCV) with effective concentrations (EC50) in the low micromolar range . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced antiviral efficacy.

Antibacterial Properties

This compound has also been evaluated for its antibacterial properties. Some derivatives have demonstrated effectiveness against drug-resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential as an adjuvant in antibiotic therapy .

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation. For example, certain derivatives have shown to reduce melanoma metastasis in vivo .

Study 1: Anti-HCV Activity

A study focused on a series of nitro compounds similar to this compound reported that certain derivatives exhibited potent anti-HCV activity with EC50 values ranging from 0.09 to 1.32 μM. The research highlighted the importance of the nitro group in enhancing antiviral efficacy while maintaining low cytotoxicity levels .

Study 2: Antibacterial Efficacy

Another research effort evaluated the antibacterial activity of various derivatives against resistant strains. The study found that specific modifications in the molecular structure significantly increased susceptibility to conventional antibiotics, suggesting a promising role for this compound in treating resistant infections .

Study 3: Anticancer Mechanisms

In vivo studies demonstrated that derivatives of this compound could effectively inhibit tumor growth and metastasis in melanoma models. The mechanisms involved may include apoptosis induction and cell cycle arrest, although further investigation is required to elucidate these pathways fully .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and morpholine moieties can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate (Compound A)

- Structure : Features a tetrazole-sulfanylacetamido group at the 4-position of the benzoate ring .

- Key Differences :

- The tetrazole group (a five-membered aromatic ring with four nitrogen atoms) introduces strong hydrogen-bonding capacity, contrasting with the morpholine’s ether-amine hybrid structure.

- The sulfanylacetamido linker increases molecular flexibility compared to the rigid morpholine ring in the target compound.

- Reactivity : The tetrazole group is highly polar and may participate in metal coordination or π-π stacking, unlike the morpholine ring, which primarily contributes to solubility .

Ethyl 2-(2,6-Dimethylmorpholin-4-yl)propanoate (Compound B)

- Structure: Shares the 2,6-dimethylmorpholine moiety but replaces the benzoate ester with a propanoate ester .

- The propanoate ester may increase hydrophobicity (higher LogP) compared to the benzoate backbone.

Table 1: Comparative Analysis of Key Properties

Notes:

- LogP values were estimated using fragment-based methods (e.g., Moriguchi LogP).

- The nitro group in the target compound reduces aqueous solubility compared to Compound B, which lacks aromatic electron-withdrawing groups.

Research Findings and Reactivity Insights

Reduction of Nitro Group

The nitro group in the target compound may undergo reduction to an amine under conditions similar to those in (SnCl₂·2H₂O in ethanol at 75°C) . However, the presence of the morpholine ring could sterically hinder reduction or stabilize intermediates, requiring optimized conditions. In contrast, nitro groups in non-aromatic esters (e.g., nitroalkanes) are typically more reactive.

Biological Activity

Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitro group and a morpholine moiety. This article provides an in-depth examination of its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by:

- Nitro Group : Located at the 5-position of the benzoate ring, contributing to its reactivity and biological activity.

- Morpholine Ring : Substituted with two methyl groups at positions 2 and 6, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that affect cell signaling and apoptosis.

Anticancer Properties

Research indicates that nitrobenzoate derivatives exhibit anticancer activities through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds similar to this compound can suppress tumor cell growth by inhibiting pathways related to cell division and survival .

- Induction of Apoptosis : These compounds have been found to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Broad-Spectrum Activity : It has shown efficacy against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

- Mechanism of Action : The compound's antibacterial action may involve the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication .

Case Studies and Research Findings

Several studies have explored the biological activities of nitrobenzoate derivatives:

- Study on Vascular Development : A study investigated a related nitrobenzoate compound's effects on vascular development, revealing potential antiangiogenic properties that could be leveraged in cancer treatment .

- Antibacterial Efficacy : In vitro assays demonstrated that this compound exhibited low nanomolar IC50 values against bacterial topoisomerases, indicating potent antibacterial activity .

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has provided insights into how modifications can enhance or reduce biological activity, guiding future drug design efforts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at 5-position; Morpholine ring | Anticancer; Antimicrobial |

| Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate | Hydroxyl group instead of nitro | Moderate anticancer; Less potent antimicrobial |

| Ethyl 4-nitrobenzoate | Lacks morpholine; Only nitro group | Limited biological activity compared to morpholine derivatives |

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate?

Methodological Answer: The compound is synthesized via esterification of 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid (CAS 175136-71-7) using ethanol in the presence of a coupling agent like thionyl chloride (SOCl₂). Evidence from analogous nitrobenzoate syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggests refluxing in benzene with catalytic dimethylformamide (DMF) improves reaction efficiency . Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirmatory techniques include ¹H/¹³C NMR (to verify ester formation and morpholine substitution) and HPLC-MS (to assess purity >95%) .

Advanced Synthesis: Reaction Optimization

Q. Q2: How can researchers resolve contradictory yields in scaled-up syntheses of this compound?

Methodological Answer: Contradictions in yield often arise from solvent polarity, temperature gradients, or competing side reactions (e.g., nitro group reduction). Systematic optimization involves:

- Design of Experiments (DoE): Varying solvent (e.g., DCM vs. toluene), temperature (40–80°C), and catalyst load (0.1–1.0 eq. SOCl₂).

- In-situ monitoring: Use FT-IR to track carbonyl (C=O) shifts (ester: ~1740 cm⁻¹ vs. acid: ~1700 cm⁻¹) and TLC (Rf comparison against the acid precursor).

- Byproduct analysis: LC-MS to identify dimers or de-esterified products. Evidence from thionyl chloride-mediated esterifications highlights the need for anhydrous conditions to suppress hydrolysis .

Structural and Spectroscopic Characterization

Q. Q3: What analytical techniques resolve ambiguities in the morpholine ring’s conformation?

Methodological Answer: The 2,6-dimethylmorpholine substituent may adopt chair or boat conformations, influencing reactivity. Key techniques:

- X-ray crystallography: Provides definitive spatial arrangement (e.g., bond angles and torsional strain). For nitrobenzoates, slow evaporation from ethanol yields suitable crystals .

- NOESY NMR: Identifies through-space interactions between methyl groups (δ ~1.2 ppm) and aromatic protons, confirming axial/equatorial substituent orientation.

- DFT calculations: Compare experimental vs. simulated ¹³C chemical shifts (B3LYP/6-31G* level) to validate conformation .

Biological Activity Profiling (Basic)

Q. Q4: How is the compound’s anti-inflammatory potential evaluated in vitro?

Methodological Answer: Initial screens use lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) inhibition assays :

- LOX assay: Monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid substrate. IC₅₀ values <10 µM indicate potency .

- COX-2 selectivity: Compare inhibition in recombinant COX-2 vs. COX-1 isoforms (ELISA-based prostaglandin E₂ quantification). Morpholine derivatives often show enhanced selectivity due to hydrophobic interactions .

Mechanistic Toxicology (Advanced)

Q. Q5: What methodologies assess chronic toxicity and metabolic pathways in vivo?

Methodological Answer: Advanced toxicity studies involve:

- Subacute rodent models: Daily oral dosing (10–100 mg/kg) for 28 days, monitoring liver enzymes (ALT, AST), renal biomarkers (creatinine), and histopathology .

- Metabolite identification: LC-HRMS of plasma/urine detects nitro-reduction products (e.g., amine derivatives) or ester hydrolysis. CYP450 inhibition assays (human microsomes) identify metabolic liabilities .

Data Contradiction Analysis

Q. Q6: How to reconcile discrepancies in reported solubility profiles?

Methodological Answer: Solubility variations (e.g., DMSO vs. aqueous buffer) arise from polymorphic forms or pH-dependent ionization. Resolve via:

- Hansen Solubility Parameters (HSP): Compare experimental solubility in 20+ solvents to predict compatibility.

- pH-solubility profile: Use potentiometric titration (pKa determination) to identify ionizable groups. The nitro group (pKa ~ -3) and morpholine (pKa ~ 7.4) dominate pH effects .

Application in Drug Development

Q. Q7: What justifies this compound’s use as a prodrug candidate?

Methodological Answer: The ethyl ester acts as a lipophilic prodrug moiety, enhancing membrane permeability. Post-absorption, esterases hydrolyze it to the active acid form. Validate using:

- Plasma stability assays: Incubate with human plasma (37°C, 24h); quantify residual ester via LC-MS.

- Caco-2 permeability: Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates favorable absorption. Morpholine’s hydrogen-bonding capacity further enhances bioavailability .

Advanced Pharmacokinetics

Q. Q8: How is tissue distribution quantified in preclinical models?

Methodological Answer: Use radiolabeled [¹⁴C]-ethyl ester administered intravenously/orally to rodents. At timed intervals, harvest organs (liver, kidney, brain), homogenize, and measure radioactivity via scintillation counting. Compartmental modeling (e.g., NONMEM) calculates volume of distribution (Vd) and clearance (Cl). Evidence from nitroaromatic compounds shows high liver accumulation due to nitroreductase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.